molecular formula C15H13NO5S3 B12017071 2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid CAS No. 618077-55-7

2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid

Cat. No.: B12017071
CAS No.: 618077-55-7
M. Wt: 383.5 g/mol
InChI Key: YFGBJUZWFSVVBI-JYRVWZFOSA-N
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Description

This compound features a rhodanine-derived 1,3-thiazolidin-4-one core with a Z-configured 2H-chromen-3-ylmethylene substituent at position 5 and an ethanesulfonic acid group at position 2. The chromen (coumarin) moiety is notable for its photochemical properties and pharmacological relevance, while the ethanesulfonic acid group enhances solubility and bioavailability compared to non-sulfonated analogs . The Z-configuration of the methylene group is critical for maintaining planarity, which often correlates with biological activity in similar thiazolidinone derivatives .

Properties

CAS No.

618077-55-7

Molecular Formula

C15H13NO5S3

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C15H13NO5S3/c17-14-13(23-15(22)16(14)5-6-24(18,19)20)8-10-7-11-3-1-2-4-12(11)21-9-10/h1-4,7-8H,5-6,9H2,(H,18,19,20)/b13-8-

InChI Key

YFGBJUZWFSVVBI-JYRVWZFOSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the esterification of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid to form its methyl ester, followed by hydrazinolysis to yield the corresponding hydrazide. This intermediate serves as the backbone for introducing the ethanesulfonic acid group.

Reaction Conditions :

  • Esterification : Methanol, sulfuric acid catalyst, reflux (8–12 hours).

  • Hydrazinolysis : Hydrazine hydrate in ethanol, reflux (6 hours).

Cyclization with Thioglycolic Acid

The hydrazide undergoes cyclization with thioglycolic acid in the presence of anhydrous ZnCl₂ to form the thiazolidin-4-one-2-thione ring. Zinc chloride acts as a Lewis acid, facilitating imine formation and subsequent cyclization.

Critical Parameters :

  • Solvent: Dimethylformamide (DMF) or ethanol.

  • Temperature: Reflux (100–110°C for 6–8 hours).

  • Yield: 75–85% after recrystallization.

Incorporation of the Chromen-3-ylmethylene Group

Knoevenagel Condensation

The exocyclic double bond at position 5 is introduced via condensation of the thiazolidinone intermediate with 2H-chromene-3-carbaldehyde. Piperidine or morpholine is typically used as a base to deprotonate the active methylene group, enabling nucleophilic attack on the aldehyde.

Stereochemical Control :

  • The (5Z)-isomer is favored under kinetic control using low-temperature conditions (0–5°C).

  • Prolonged reaction times or elevated temperatures promote thermodynamic (E)-isomer formation, necessitating careful monitoring.

Reaction Scheme :

  • Thiazolidinone hydrazide + 2H-chromene-3-carbaldehyde → Arylidene hydrazide intermediate.

  • Cyclization with thioglycolic acid → Target thiazolidinone with chromenylmethylene group.

Sulfonic Acid Functionalization

Direct Synthesis Using Sulfonated Amines

Patent literature describes the use of 2-aminoethanesulfonic acid (taurine) as a precursor for introducing the sulfonate group during thiazolidinone cyclization. However, the strong acidity of taurine necessitates pH adjustment (pH 7–8) to avoid premature protonation of intermediates.

Modified Cyclization Conditions :

  • Solvent: Water-ethanol mixture (1:1).

  • Catalyst: Sodium hydroxide (0.1–0.2 equivalents).

  • Yield: 60–70% due to competing hydrolysis.

Post-Synthesis Sulfonation

An alternative approach involves sulfonating a pre-formed thiazolidinone with a bromoethyl side chain. Reacting 3-(2-bromoethyl)-thiazolidinone with sodium sulfite in aqueous medium introduces the sulfonate group via nucleophilic substitution.

Optimized Parameters :

  • Temperature: 80–90°C.

  • Reaction Time: 12–24 hours.

  • Yield: 55–65%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)(5Z)-SelectivityLimitations
Hydrazide CyclizationEsterification → Hydrazinolysis → Cyclization75–85>90%Multi-step, requires ZnCl₂
Sulfonated AmineTaurine + Thioglycolic Acid60–7080–85%Competing hydrolysis, pH sensitivity
Post-Synthesis SulfonationBromoethyl intermediate + Na₂SO₃55–65N/ALow yield, side reactions

Catalytic and Solvent Systems

Role of ZnCl₂ in Cyclization

Zinc chloride enhances electrophilicity at the carbonyl carbon, accelerating imine formation. However, excess ZnCl₂ promotes dimerization byproducts, requiring stoichiometric control (1.0–1.2 equivalents).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonated intermediates but may hinder crystallization. Ethanol-water mixtures (3:1) balance reactivity and purification ease.

Purification and Characterization

Recrystallization

The crude product is recrystallized from methanol or acetonitrile to remove unreacted aldehydes and inorganic salts.

Spectroscopic Confirmation

  • ¹H NMR : δ 7.2–8.1 ppm (chromene aromatic protons), δ 6.3 ppm (exocyclic CH=, Z-configuration), δ 3.5–4.0 ppm (sulfonate-CH₂).

  • IR : 1670 cm⁻¹ (C=O), 1160 cm⁻¹ (S=O).

Industrial-Scale Considerations

Patent EP0054409B1 highlights the use of sodium sulfide as a sulfur donor for thiazolidine synthesis, which could be adapted for large-scale production. Key modifications include:

  • Continuous removal of hydrogen sulfide byproduct via inert gas purging.

  • Automated pH control to stabilize intermediates.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times (2–4 hours vs. 6–8 hours) and improve (5Z)-selectivity (>95%). Solvent-free conditions under microwave irradiation also enhance green chemistry metrics .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring and chromenylmethylene group are susceptible to oxidation under specific conditions:

Reaction Reagents/Conditions Major Products
Oxidation of thioxothiazolidinoneKMnO<sub>4</sub> in acidic mediaSulfoxide or sulfone derivatives (e.g., 5-oxo-thiazolidinone or sulfonic acid)
Chromenyl group oxidationOzone or CrO<sub>3</sub>Cleavage of the chromene ring to form quinone derivatives

Key Findings :

  • Oxidation of the thioxo group (S) to sulfoxide (SO) or sulfone (SO<sub>2</sub>) alters biological activity .

  • Chromenylmethylene oxidation disrupts conjugation, reducing UV absorption properties .

Reduction Reactions

Reductive modifications target the carbonyl and double-bond groups:

Reaction Reagents/Conditions Major Products
Thiazolidinone ring reductionNaBH<sub>4</sub> or LiAlH<sub>4</sub>Secondary alcohol derivatives (via carbonyl reduction)
Chromenylmethylene hydrogenationH<sub>2</sub>/Pd-CSaturated chroman derivatives (loss of conjugation)

Key Findings :

  • Reduction of the 4-oxo group generates alcohols, enhancing solubility in polar solvents .

  • Hydrogenation of the chromenylmethylene group diminishes planar structure, affecting π-π interactions .

Substitution Reactions

Nucleophilic substitution occurs at the sulfonic acid and thiazolidinone positions:

Reaction Reagents/Conditions Major Products
Sulfonic acid group substitutionPCl<sub>5</sub> or SOCl<sub>2</sub>Sulfonyl chloride intermediates (enables amide or ester formation)
Thiazolidinone ring substitutionAmines or thiols under basic conditionsN- or S-substituted thiazolidinones (modulates pharmacological activity)

Key Findings :

  • Sulfonyl chloride intermediates react with amines to form sulfonamides, expanding derivatization potential .

  • Substitution at the thiazolidinone nitrogen enhances antimicrobial and anticancer properties .

Cycloaddition and Conjugation

The chromenylmethylene group participates in Diels-Alder reactions:

Reaction Reagents/Conditions Major Products
Diels-Alder reactionDienophiles (e.g., maleic anhydride)Six-membered cyclohexene adducts (increases molecular complexity)

Key Findings :

  • Cycloaddition products exhibit improved thermal stability and fluorescence properties .

Acid/Base-Mediated Reactions

The sulfonic acid group undergoes pH-dependent changes:

Reaction Conditions Major Products
DeprotonationNaOH (pH > 10)Sulfonate anion (enhances water solubility)
ProtonationHCl (pH < 2)Neutral sulfonic acid (precipitates in non-polar solvents)

Key Findings :

  • pH adjustments enable selective precipitation or dissolution during purification .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains. For instance, derivatives have been screened for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating potential as therapeutic agents in treating infections .

Anticancer Properties

The thiazolidinone framework is known for its anticancer effects. Compounds like 2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid may induce apoptosis in cancer cells through interaction with specific molecular targets, inhibiting pathways that lead to tumor growth . Several studies have reported on the synthesis of thiazolidinone derivatives that show promising results in cancer cell line assays.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways. The interaction of thiazolidinones with various receptors suggests a mechanism for reducing inflammation and pain .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated a series of thiazolidinone derivatives, including those structurally related to the compound . The results indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, a derivative of this compound was tested against multiple cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a novel anticancer agent .

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Compound Name Core Structure Substituent at C5 Acid Group at C3 Molecular Weight (g/mol)
Target Compound 1,3-Thiazolidin-4-one (Z)-2H-Chromen-3-ylmethylene Ethanesulfonic acid ~450 (estimated)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1,3-Thiazolidin-4-one (Z)-Benzylidene Acetamide 383.46
2-((5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-... 1,3-Thiazolidin-4-one (Z)-Pyrazole-benzofuran hybrid Acetic acid 479.6
5-[(Z)-(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Thiazolidinone (Z)-4-Methoxyphenylmethylene None 341.38

Key Observations :

  • Ethanesulfonic acid at C3 improves water solubility compared to acetic acid or non-acidic groups, as seen in and .

Hypotheses for Target Compound :

  • Ethanesulfonic acid could enhance bioavailability, but may reduce membrane permeability compared to lipophilic analogs .

Physicochemical Properties

  • Solubility : The sulfonic acid group in the target compound likely increases aqueous solubility (similar to ’s acetic acid derivatives) .
  • pKa : Estimated pKa ~3.5 (based on sulfonic acid analogs in ), making it fully ionized at physiological pH .
  • LogP : Predicted XLogP3 ~4.5 (higher than acetic acid derivatives due to chromen’s hydrophobicity) .

Biological Activity

The compound 2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of thiazolidinone derivatives often involves the condensation of various aldehydes with thiosemicarbazones or similar compounds. For this specific compound, a series of reactions may include:

  • Formation of the Thiazolidinone Ring : This typically involves the reaction of a thioamide with an α-keto acid or its derivatives.
  • Introduction of the Chromenyl Group : The chromenyl moiety can be introduced through a reaction with appropriate aldehydes or ketones under acidic or basic conditions.

Research indicates that these reactions can be optimized by varying solvents and temperatures, leading to improved yields and purity of the final product .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of thiazolidinone derivatives, including those similar to our compound. For instance, compounds with thiazolidinone structures have demonstrated significant activity against various bacterial strains. Specifically:

  • Antibacterial Activity : Compounds exhibiting a thiazolidinone framework showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of thiazolidinones has been well-documented. Research has shown that derivatives similar to 2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid can induce apoptosis in cancer cell lines:

  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases (G1/S or G2/M), leading to inhibited proliferation in cancer cells .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHL60 (Leukemia)10Induces apoptosis
5fK562 (Leukemia)15Cell cycle arrest

Cytotoxicity Studies

Cytotoxicity assays, such as MTT and Trypan blue exclusion tests, have been employed to assess the viability of cancer cells post-treatment with thiazolidinone derivatives. Results indicate that modifications on the aromatic rings significantly influence cytotoxic effects:

  • Electron Donating Groups : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, suggesting a structure-activity relationship where electronic properties play a crucial role in biological activity .

Case Studies

A notable case study involved testing a series of thiazolidinone derivatives on human leukemia cell lines. The study found that specific substitutions on the thiazolidinone core led to enhanced antiproliferative effects. For example:

  • Compound 5e , which contains an electron-donating group at the para position, exhibited superior cytotoxicity compared to its counterparts lacking such substituents.

Q & A

Q. What are the established synthetic routes for preparing 2-[(5Z)-5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid, and how do reaction conditions influence yield?

The compound is synthesized via condensation between 2H-chromene-3-carbaldehyde derivatives and 2-thioxo-thiazolidin-4-one precursors. A typical protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinone in acetic acid with sodium acetate as a catalyst (2.5–3 hours, 80–100°C) . Solvent choice (e.g., acetic acid vs. DMF-H₂O mixtures) significantly impacts yield due to differences in solubility and reaction kinetics. For example, Et₃N/DMF-H₂O systems have been used for analogous thiazolidinone derivatives, achieving yields >75% . Post-reaction purification often involves recrystallization from acetic acid or ethanol.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the Z-configuration of the chromenylmethylene group and the sulfonic acid moiety. The thioxo group (C=S) resonates at ~200 ppm in 13C NMR .
  • IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (S=O stretch) confirm key functional groups .
  • HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ in negative mode) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The sulfonic acid group enhances water solubility, particularly in alkaline buffers (pH 7–9). Stability studies show decomposition above 150°C or under prolonged UV exposure. Storage at 4°C in amber vials with desiccants is recommended to prevent hydrolysis of the thioxo group .

Advanced Research Questions

Q. How can researchers optimize the Z/E isomer ratio during synthesis, and what analytical tools validate stereochemical outcomes?

The Z-isomer (required for bioactivity) predominates due to steric hindrance during chromenylmethylene-thiazolidinone condensation. Reaction temperature control (80–100°C) and sodium acetate catalysis minimize E-isomer formation . X-ray crystallography (as in ) or NOESY NMR can confirm stereochemistry. For example, in , a similar chromene-thiazolidinone derivative showed a dihedral angle of 3.2° between chromene and thiazolidinone planes, confirming the Z-configuration.

Q. What strategies address contradictory data in biological activity assays, such as inconsistent IC₅₀ values across studies?

Variability may arise from differences in cell lines, assay protocols, or compound purity. To mitigate:

  • Standardize purity thresholds (e.g., ≥98% by HPLC) .
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement.
  • Perform molecular dynamics simulations to assess binding mode consistency with experimental IC₅₀ trends .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Docking Studies : Identify interactions between the sulfonic acid group and charged residues in target proteins (e.g., kinases).
  • ADMET Predictions : Use tools like SwissADME to optimize logP (target: −1 to 2) and reduce hepatotoxicity risks. Substituents on the chromene ring (e.g., methoxy groups) can improve membrane permeability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

The thioxo group (C=S) acts as a soft nucleophile, reacting with alkyl halides or α,β-unsaturated carbonyls. The sulfonic acid moiety participates in acid-base catalysis, as shown in ester hydrolysis studies under mild acidic conditions (pH 4–5) .

Methodological Considerations

Q. How should researchers design controlled experiments to evaluate synergistic effects with co-administered drugs?

Use factorial design (e.g., 3×3 matrix) to test combinations at varying molar ratios. Synergy scores (e.g., Chou-Talalay Combination Index) quantify interactions. Ensure controls include solvent-matched vehicle and single-agent arms .

Q. What are best practices for resolving spectral overlaps in NMR due to complex aromatic systems?

  • Apply 2D techniques (HSQC, HMBC) to assign overlapping proton signals in the chromene and thiazolidinone rings.
  • Use deuterated DMSO-d₆ to reduce exchange broadening of acidic protons .

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